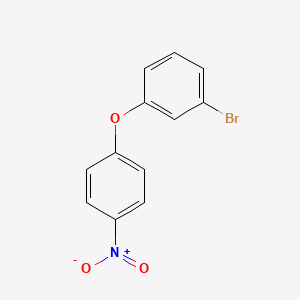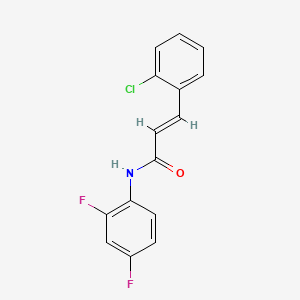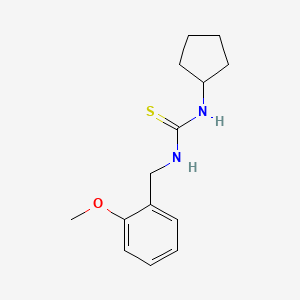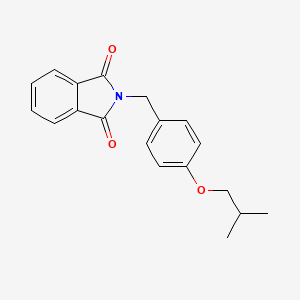
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione, also known as IBID, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
In addition to its anticancer activity, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione is its unique molecular structure and properties, which make it a promising candidate for the development of new materials and drugs. Its anticancer activity and potential use as a molecular probe for imaging applications in cancer diagnosis also make it a valuable tool for cancer research.
One limitation of 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which may make it difficult to use in certain applications. Its potential toxicity and side effects also need to be further studied before it can be used in clinical settings.
Future Directions
There are several future directions for research on 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione. One direction is to further study its anticancer activity and potential use as a molecular probe for imaging applications in cancer diagnosis. Another direction is to explore its potential use in the development of new materials and drugs.
In addition, further studies are needed to understand its mechanism of action and potential toxicity and side effects. The development of new synthesis methods and modifications to its molecular structure may also lead to the discovery of new properties and applications for 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione.
Synthesis Methods
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process that involves the reaction of 4-isobutoxybenzaldehyde with aniline, followed by cyclization with phthalic anhydride. The resulting product is then purified through recrystallization to obtain 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione in its pure form.
Scientific Research Applications
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a molecular probe for imaging applications in cancer diagnosis.
In materials science, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of functional materials, such as organic semiconductors and polymers. Its unique molecular structure and properties make it a promising candidate for the development of new materials with specific properties and applications.
In organic electronics, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been used as a dopant for the synthesis of organic field-effect transistors (OFETs). OFETs are a type of electronic device that can be used in various applications, such as flexible displays and sensors.
properties
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(2)12-23-15-9-7-14(8-10-15)11-20-18(21)16-5-3-4-6-17(16)19(20)22/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXOFSLBOEEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Methylpropoxy)phenyl]methyl]isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


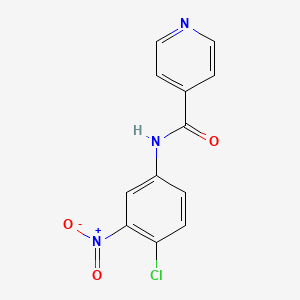
![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)

![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)





